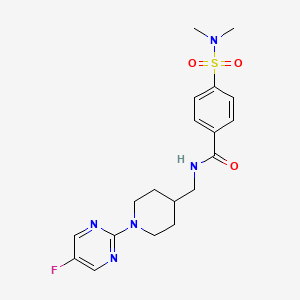

4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

説明

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O3S/c1-24(2)29(27,28)17-5-3-15(4-6-17)18(26)21-11-14-7-9-25(10-8-14)19-22-12-16(20)13-23-19/h3-6,12-14H,7-11H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVRYPGMNXNYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the alkylation of a piperidine derivative with a fluoropyrimidine compound under basic conditions.

-

Benzamide Formation: : The benzamide core is introduced by reacting the piperidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine. This step forms the amide bond.

-

Dimethylsulfamoyl Group Addition: : The final step involves the introduction of the dimethylsulfamoyl group. This is typically achieved by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluoropyrimidine ring.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amines or reduced benzamide derivatives.

Substitution: Various substituted fluoropyrimidine derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are investigating its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

作用機序

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Substituents

The compound shares structural motifs with several analogs (Table 1):

Table 1. Key Structural and Functional Comparisons

Key Observations:

Benzamide vs. Sulfonamide Cores : The target compound’s benzamide core is shared with EGFR inhibitors (e.g., ’s compound 2), while sulfonamide-based analogs (e.g., ) often exhibit distinct solubility profiles and target affinities .

Fluoropyrimidine Moieties : The 5-fluoropyrimidin-2-yl group in the target compound mirrors substituents in kinase inhibitors, where fluorine enhances electronegativity and binding pocket interactions .

Piperidine Linkers : The piperidin-4-ylmethyl group in the target compound is structurally analogous to intermediates in chemokine synthesis (), suggesting versatility in scaffold design .

生物活性

4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 373.45 g/mol. The structure features a benzamide core modified with a dimethylsulfamoyl group and a piperidine moiety substituted with a fluoropyrimidine.

Research indicates that compounds with similar structural motifs often exhibit inhibitory effects on key enzymes involved in cancer progression. The presence of the fluoropyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways, while the piperidine ring may enhance bioavailability and receptor binding.

Inhibition of Tyrosinase

A related study on compounds containing piperazine derivatives demonstrated their ability to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. For instance, derivatives showed IC50 values as low as 0.18 μM against Agaricus bisporus tyrosinase, indicating potent inhibition without cytotoxic effects on B16F10 melanoma cells . This suggests that our compound may exhibit similar properties, potentially acting as a competitive inhibitor in related enzymatic pathways.

Biological Activity Data

Case Studies

- Anticancer Activity : A study focusing on compounds with similar structures revealed that they could significantly inhibit cell proliferation in various cancer cell lines. For example, compounds targeting ALK and EGFR pathways showed promising results in preclinical trials . It is hypothesized that 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide may exhibit comparable anticancer properties due to its structural analogies.

- Enzymatic Inhibition : In kinetic studies involving enzyme assays, compounds with similar configurations were shown to act as competitive inhibitors against specific targets like tyrosinase. This was evidenced by changes in Michaelis-Menten kinetics when tested against increasing substrate concentrations .

Research Findings

Recent investigations into similar compounds have highlighted their potential as dual inhibitors for both ALK and EGFR pathways, which are critical in various cancers. The incorporation of dimethylsulfamoyl groups has been shown to enhance binding affinities and selectivity towards these targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。